molecular formula C7H9NO3S B14046726 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid

4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid

Cat. No.: B14046726
M. Wt: 187.22 g/mol
InChI Key: LYGGIBPKYXRWAL-UHFFFAOYSA-N
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Description

4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique combination of pyran and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid typically involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions often require refluxing in ethanol and the presence of a base such as triethylamine to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is unique due to its specific combination of pyran and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C7H9NO3S/c9-7(10)6-8-4-1-2-11-3-5(4)12-6/h4-5H,1-3H2,(H,9,10)

InChI Key

LYGGIBPKYXRWAL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1N=C(S2)C(=O)O

Origin of Product

United States

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